molecular formula C10H3F17O B14651514 Oxirane, (heptadecafluorooctyl)- CAS No. 52835-16-2

Oxirane, (heptadecafluorooctyl)-

Cat. No.: B14651514
CAS No.: 52835-16-2
M. Wt: 462.10 g/mol
InChI Key: WYQHIAPIABYQRN-UHFFFAOYSA-N
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Description

"Oxirane, (heptadecafluorooctyl)-" is a fluorinated epoxide compound characterized by a three-membered oxirane (epoxide) ring substituted with a perfluorinated alkyl chain. Its systematic name reflects the heptadecafluorooctyl group (–C₈F₁₇), indicating 17 fluorine atoms replacing hydrogens in an octyl chain. This structure grants exceptional chemical inertness, thermal stability, and hydrophobic/oleophobic properties .

Properties

IUPAC Name

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3F17O/c11-3(12,2-1-28-2)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQHIAPIABYQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3F17O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471973
Record name (Heptadecafluorooctyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52835-16-2
Record name (Heptadecafluorooctyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Intramolecular Cyclization: One common method for synthesizing oxiranes involves the intramolecular cyclization of halogenated alcohols in the presence of a base.

    Alkene Epoxidation: Another widely used method is the epoxidation of alkenes using peracids such as meta-chloroperbenzoic acid (MCPBA).

Industrial Production Methods

On an industrial scale, oxiranes are often produced by the catalytic oxidation of alkenes. For example, ethylene oxide, the simplest oxirane, is produced by the catalytic oxidation of ethylene using air or oxygen .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products of oxirane ring-opening reactions are typically diols, amino alcohols, or thioethers, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of oxirane, (heptadecafluorooctyl)-, primarily involves the ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The nucleophile attacks the less substituted carbon of the oxirane ring, leading to ring opening and the formation of a new bond. This mechanism is utilized in various synthetic and biological applications .

Comparison with Similar Compounds

Key Properties :

  • CAS Numbers : 38565-52-5 (tridecafluoroheptyl variant), 94158-66-4 (pentacosafluorotridecyl variant), and others listed under perfluorinated oxiranes .
  • Applications : Used in surfactants, polymers (e.g., fluorinated rubbers), and coatings due to its resistance to hydrolysis and degradation .
  • Synthesis : Typically involves ring-opening polymerization or alkylation of oxirane intermediates with fluorinated halides .

Comparison with Similar Fluorinated Oxirane Compounds

Structural Variations in Fluorinated Oxiranes

The primary distinction among fluorinated oxiranes lies in the length and fluorine substitution of their alkyl chains. Below is a comparative analysis:

Compound Name CAS Number Fluorinated Chain Molecular Weight Key Applications
Oxirane, (tridecafluoroheptyl)- 38565-52-5 C₇F₁₃ ~450–500 g/mol Industrial surfactants, coatings
Oxirane, (heneicosafluoroundecyl)- 38565-54-7 C₁₁F₂₁ ~650–700 g/mol High-performance polymers
Oxirane, (pentacosafluorotridecyl)- 94158-66-4 C₁₃F₂₅ ~800–850 g/mol Specialty lubricants
Oxirane, (heptadecafluorooctyl)- Multiple C₈F₁₇ ~550–600 g/mol Coatings, adhesives, surfactants

Structural Insights :

  • Longer fluorinated chains (e.g., C₁₃F₂₅ in 94158-66-4) enhance hydrophobicity but reduce solubility in organic solvents .
  • Shorter chains (e.g., C₇F₁₃ in 38565-52-5) offer better solubility but lower thermal stability .

Functional and Reactivity Differences

  • Ring-Opening Reactions :

    • "Oxirane, (heptadecafluorooctyl)-" undergoes regioselective ring-opening under basic conditions, forming trans-stereochemistry products .
    • Compounds like hexafluoropropylene oxide (CAS 428-59-1) exhibit higher reactivity due to electron-withdrawing trifluoromethyl groups, enabling faster polymerization .
  • Polymerization Behavior: Organotin-alkyl phosphate condensates initiate polymerization of fluorinated oxiranes, yielding polymers with irregular linkages and varied tacticity . Homopolymers of trifluoro(trifluoromethyl)oxirane (CAS 25038-02-2) display distinct thermal properties compared to heptadecafluorooctyl derivatives .

Environmental and Regulatory Considerations

  • PFAS Concerns: Heptadecafluorooctyl-containing compounds are linked to perfluorooctanesulfonic acid (PFOS) derivatives, raising environmental persistence and toxicity concerns . Regulatory listings (e.g., TSCA, DSL) restrict certain derivatives like 2-[butyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl acrylate (CAS 383-07-3) .

Research Findings and Industrial Relevance

Stability and Degradation

  • Hydrolytic Stability: Fluorinated oxiranes resist hydrolysis under acidic/basic conditions, but prolonged exposure can cleave the oxirane ring, forming artifacts like dehydroxylated products .
  • Thermal Performance: Polymers derived from heptadecafluorooctyl oxirane retain stability up to 300°C, outperforming non-fluorinated epoxides .

Q & A

Q. What are the established synthetic routes for synthesizing Oxirane, (heptadecafluorooctyl)- in laboratory settings?

The compound is typically synthesized via epoxidation of perfluorinated olefins using peracids (e.g., peracetic acid) under controlled conditions. Fluorinated alkenes react with peracids to form the oxirane ring, with careful temperature control (20–50°C) to minimize side reactions. Purity is ensured through vacuum distillation or preparative chromatography .

Q. How is oxirane oxygen content experimentally quantified in fluorinated epoxides?

The AOCS Cd 9-57 method is standard: the sample is treated with hydrobromic acid (HBr) in acetic acid, and the liberated bromine is titrated with sodium thiosulfate. Alternatively, FTIR-ATR spectroscopy can be used, where the C–O–C stretching vibration of the oxirane ring at 1100 cm⁻¹ is monitored. Calibration curves are validated against theoretical values derived from iodine numbers (e.g., Equation 2 in ) .

Q. What spectroscopic techniques are used to confirm the structure of Oxirane, (heptadecafluorooctyl)-?

FTIR spectroscopy identifies the oxirane ring (1100 cm⁻¹) and perfluorinated C–F bonds (1150–1250 cm⁻¹). NMR (¹⁹F and ¹³C) confirms the fluorinated chain’s connectivity, while mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z corresponding to C₈F₁₇C₂H₃O) .

Q. How does the perfluorinated chain influence the compound’s stability during storage?

The heptadecafluorooctyl group enhances hydrophobicity and thermal stability but may introduce reactivity with strong nucleophiles (e.g., amines). Storage under inert gas (N₂/Ar) at 4°C in amber glass vials is recommended to prevent hydrolysis or photodegradation .

Q. What are the critical parameters for optimizing epoxidation yields in fluorinated systems?

Key factors include reactant stoichiometry (1:1.2 olefin-to-peracid ratio), solvent polarity (e.g., dichloromethane), and reaction time (2–6 hours). Excess peracid is avoided to prevent ring-opening side reactions. Yields are monitored via GC-MS or iodometric titration .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical oxirane oxygen values be resolved?

Discrepancies often arise from incomplete epoxidation, side reactions (e.g., hydrolysis), or impurities. Validate methods using internal standards (e.g., dibutyl phthalate) and cross-check with FTIR-ATR ( ) and kinetic modeling (e.g., MATLAB-based genetic algorithms in ). Theoretical values from Equation 2 ( ) should account for iodine value adjustments .

Q. What kinetic models are suitable for studying the epoxidation of perfluorinated olefins?

Fourth-order Runge-Kutta methods integrated with genetic algorithm optimization (MATLAB) effectively model reaction kinetics. Parameters like activation energy (Eₐ) and rate constants are derived from time-resolved FTIR or HPLC data. The model is validated against experimental conversion rates (R² > 0.99) .

Q. How do perfluorinated chains affect the reactivity of oxirane rings in nucleophilic reactions?

The electron-withdrawing nature of C₈F₁₇ groups reduces oxirane ring electrophilicity, slowing nucleophilic attacks (e.g., by amines or water). Kinetic studies using DFT calculations or Hammett plots can quantify this effect. Contrast with non-fluorinated analogs (e.g., ethylene oxide) to isolate electronic impacts .

Q. What analytical strategies detect degradation products of Oxirane, (heptadecafluorooctyl)- under environmental conditions?

LC-QTOF-MS identifies hydrolyzed products (e.g., diols or fluorinated carboxylic acids). Accelerated degradation studies (e.g., UV exposure or acidic hydrolysis) coupled with ¹⁹F NMR track fluorine loss. Compare with EPA Method 537.1 for perfluorinated compound analysis .

Q. How can computational chemistry predict the regioselectivity of ring-opening reactions in fluorinated oxiranes?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attacks. Fukui indices identify electrophilic centers, while Natural Bond Orbital (NBO) analysis explains steric effects from the C₈F₁₇ group. Validate predictions with experimental product ratios (GC-MS) .

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